3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Mechanism of Action
Target of Action
The primary targets of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4Similar compounds have been used as anticonvulsant agents and insecticides , suggesting that this compound may interact with targets related to these biological processes.
Mode of Action
The specific mode of action of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4Similar compounds have shown to prevent egg hatching and larval development of pests on roots and leaves , and to have a protective effect on seizures . This suggests that this compound may interact with its targets to induce these effects.
Biochemical Pathways
The specific biochemical pathways affected by 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4Based on the effects of similar compounds, it can be inferred that this compound may affect pathways related to neurological signaling and insect development .
Result of Action
The molecular and cellular effects of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4Similar compounds have shown to have a protective effect on seizures and to prevent egg hatching and larval development of pests , suggesting that this compound may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4Similar compounds have shown to have a long-lasting efficacy , suggesting that this compound may also exhibit prolonged action under certain environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the spirocyclic core: This step involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure.
Introduction of the ethyl group: The ethyl group is introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the phenoxypropanoyl group: This step involves the acylation of the spirocyclic core with 2-phenoxypropanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles replace the phenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: A similar spirocyclic compound with different substituents.
8-Amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential anticonvulsant activity.
Uniqueness
3-Ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in medicinal chemistry.
Properties
IUPAC Name |
3-ethyl-8-(2-phenoxypropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-3-21-16(23)18(19-17(21)24)9-11-20(12-10-18)15(22)13(2)25-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXUESAGMHTREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)C(C)OC3=CC=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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